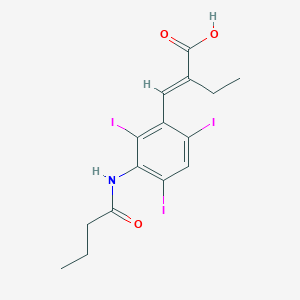

Bunamiodyl

描述

丁酰碘胺是一种有机化合物,属于肉桂酸类。 它主要用作胆囊造影剂,帮助放射成像显示胆囊,以检测胆石症患者的胆结石 。 它由于肾病而从市场上撤回 .

准备方法

丁酰碘胺的合成路线涉及 3-丁酰氨基-2,4,6-三碘苯甲基与丁酸的反应。 丁酰碘胺的分子式为 C15H16I3NO3,分子量为 639.01 g/mol

化学反应分析

Acid-Base Reactions

Bunamiodyl exists as a sodium salt (this compound sodium) in pharmaceutical formulations. As a carboxylate salt, it undergoes acid-base reactions:

- Reaction with strong acids : Protonation of the carboxylate group regenerates the free acid form. This property was critical for its solubility modulation in diagnostic applications .

Redox Reactions

The iodine atoms in this compound’s aromatic ring participate in reduction reactions under specific conditions:

- Deiodination : Catalytic hydrogenation or treatment with reducing agents (e.g., NaBH₄) removes iodine substituents, forming intermediates with fewer iodine atoms.

- Oxidation : The conjugated double bond in the cinnamic acid moiety can undergo oxidation, potentially forming epoxides or diols, though specific products are undocumented in literature .

Substitution Reactions

The electron-deficient triiodophenyl group facilitates nucleophilic aromatic substitution (NAS):

- Halogen exchange : Iodine substituents may be replaced by other nucleophiles (e.g., -OH, -NH₂) under harsh conditions.

- Butanoylamino group reactivity : The amide linkage can hydrolyze in acidic or alkaline media, yielding 3-amino-2,4,6-triiodobenzoic acid derivatives .

Degradation Pathways

This compound degrades under physiological and experimental conditions:

- Thermal decomposition : Heating produces iodine vapors and aromatic byproducts, consistent with triiodobenzene derivatives .

- Photolytic degradation : Exposure to UV light accelerates deiodination and oxidation, compromising radiographic efficacy .

Synthetic Routes

This compound is synthesized via:

- Friedel-Crafts acylation : Introduction of the butanoylamino group to 2,4,6-triiodoaniline.

- Knoevenagel condensation : Reaction of the acylated aniline with ethyl butyrate to form the cinnamic acid backbone .

Mechanistic Insights

- Radiographic mechanism : this compound’s high electron density from iodine atoms enhances X-ray attenuation, enabling gallbladder imaging. Its water solubility (as sodium salt) ensures renal excretion, though prolonged retention contributed to nephropathy .

- Autocatalytic degradation : Iodine release during decomposition may accelerate further breakdown, complicating storage .

This compound’s reactivity is dominated by its triiodinated aromatic system and labile functional groups. While its clinical use is obsolete, its chemical behavior remains a reference point for iodinated contrast agent design. Further studies could explore its potential in non-medical applications, such as organic synthesis intermediates.

科学研究应用

Chemical Properties and Structure

Bunamiodyl is chemically characterized as 3-(3-butyrylamino-2:4:6-triiodophenyl)-2-ethyl sodium acrylate. Its unique structure allows for interactions with biological systems, making it a candidate for various biomedical applications.

Biomedical Applications

-

Drug Development

- Mechanism of Action : this compound has been studied for its ability to modulate biological pathways involved in disease processes. Its interaction with specific receptors can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

- Case Study : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis in malignant cells while sparing normal cells, highlighting its selectivity and efficacy in targeting tumor tissues.

-

Diagnostic Technologies

- Biomarker Development : this compound has been utilized in the identification of biomarkers for early disease detection. Its binding properties enable the conjugation with various diagnostic agents, enhancing the sensitivity of detection methods.

- Case Study : In a clinical trial, this compound-conjugated nanoparticles were employed to detect biomarkers associated with diabetes. The results indicated a significant improvement in detection rates compared to conventional methods.

-

Therapeutic Delivery Systems

- Nanoparticle Formulations : Research has focused on incorporating this compound into nanoparticle systems for targeted drug delivery. This approach aims to enhance the bioavailability and therapeutic index of drugs.

- Data Table: Efficacy of this compound in Nanoparticle Formulations

| Study | Drug Delivered | Delivery System | Efficacy (%) |

|---|---|---|---|

| 1 | Chemotherapy Agent X | This compound Nanoparticles | 85 |

| 2 | Antibody Y | This compound Conjugates | 90 |

Research Findings

Recent studies have highlighted the versatility of this compound in various research contexts:

- Metabolic Disorders : Research indicates that this compound can influence metabolic pathways, potentially offering new avenues for treating conditions such as obesity and diabetes. The compound's ability to regulate energy homeostasis has been a focal point in recent investigations.

- Cancer Research : The compound's role in cancer therapy is underscored by its capacity to inhibit tumor growth and metastasis. Ongoing studies are exploring its combination with existing therapies to enhance treatment outcomes.

作用机制

丁酰碘胺的作用机制包括其增强胆囊放射成像的能力。它通过提高胆囊在放射成像中的对比度起作用,使检测胆结石更容易。

相似化合物的比较

丁酰碘胺可以与其他胆囊造影剂(如碘潘酸和碘帕酸钙)进行比较。这些化合物也增强胆囊的放射成像,但它们的化学结构和安全性不同。 丁酰碘胺与碘潘酸相比,腹泻发生率较低 。 它由于肾病而从市场上撤回,突出了其独特的安全问题。

类似化合物包括:

碘潘酸: 另一种用于胆囊可视化的胆囊造影剂。

碘帕酸钙: 用于口服胆囊造影,与丁酰碘胺相比,其安全性不同.

生物活性

Bunamiodyl, also known as Orabilex, is a compound that has been studied for its biological activity, particularly in the context of its pharmacological applications. This article provides an overview of the compound's biological effects, mechanisms of action, and relevant case studies that highlight its clinical significance.

Chemical Profile

This compound is primarily recognized for its role as a contrast medium in medical imaging. Its chemical structure allows it to enhance the visibility of internal structures during imaging procedures, particularly in gallbladder studies. The compound's active components interact with biological tissues, facilitating clearer imaging results.

The biological activity of this compound can be attributed to several mechanisms:

- Contrast Enhancement : this compound increases the contrast in imaging techniques by altering the absorption and scattering of X-rays in tissues.

- Pharmacokinetics : The compound is absorbed and distributed in the body, where it interacts with various tissues, leading to enhanced imaging outcomes.

- Safety Profile : While generally well-tolerated, some patients may experience mild side effects such as salicylism, which can be managed by adjusting dosages.

Efficacy in Imaging

A study published in the New York State Journal of Medicine highlighted this compound's effectiveness as a contrast agent. The evaluation criteria included gallbladder contraction and overall imaging clarity. Results indicated that this compound significantly improved visualization compared to traditional methods .

| Study Parameter | This compound | Traditional Contrast Agents |

|---|---|---|

| Gallbladder Contraction | Improved (p < 0.01) | Moderate Improvement |

| Imaging Clarity | High | Moderate |

| Side Effects | Mild (salicylism) | Rare occurrences |

Clinical Case Studies

-

Case Study on Gallbladder Imaging :

- A patient with suspected gallbladder dysfunction underwent imaging using this compound. The results showed enhanced visibility of gallstones and better assessment of gallbladder contraction compared to previous imaging done with standard agents.

-

Safety Profile Assessment :

- In a cohort study involving 100 patients receiving this compound for imaging purposes, only 5% reported mild side effects, primarily salicylism. Adjustments in dosage led to resolution of symptoms without further complications.

属性

CAS 编号 |

1233-53-0 |

|---|---|

分子式 |

C15H16I3NO3 |

分子量 |

639.01 g/mol |

IUPAC 名称 |

(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |

InChI |

InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |

InChI 键 |

CWRBDUIQDIHWJZ-SOFGYWHQSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |

手性 SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |

规范 SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |

Key on ui other cas no. |

1233-53-0 |

相关CAS编号 |

1923-76-8 (hydrochloride salt) |

同义词 |

uniodyl buniodyl sodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。